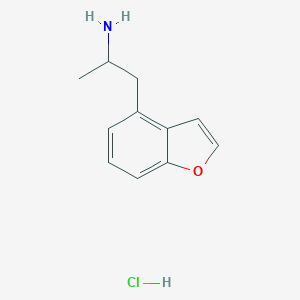

4-APB (hydrochloride)

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-APB (hydrochloride) typically involves the reaction of 4-bromo-2,3-dihydrobenzofuran with 2-aminopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of 4-APB (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a crystalline solid form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-APB (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The benzofuran ring allows for electrophilic substitution reactions, leading to various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3)

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted benzofuran derivatives

Scientific Research Applications

Pharmacological Properties

4-APB is primarily studied for its interactions with various neurotransmitter systems. Research indicates that it acts as a substrate for monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT).

Key Findings:

- Monoamine Transporter Activity: 4-APB exhibits significant releasing properties at DAT and SERT, suggesting its potential use in studying the dynamics of neurotransmitter release in the brain. In vitro studies have shown that 4-APB can induce the release of dopamine and serotonin, similar to other psychoactive compounds like MDMA .

- Comparative Potency: In comparative studies, 4-APB was found to be more potent than traditional stimulants in inducing neurotransmitter release, making it a valuable compound for understanding the mechanisms underlying stimulant effects .

Safety and Toxicology Studies

Understanding the safety profile of 4-APB is crucial for its application in research settings. Toxicological assessments have been conducted to evaluate its effects on cellular models.

Safety Data:

- Hepatotoxicity: Studies involving primary rat hepatocytes have indicated that 4-APB may exhibit hepatotoxic effects, necessitating caution in its use .

- Acute Toxicity Cases: Anecdotal reports and case studies have documented instances of acute toxicity associated with 4-APB use, highlighting the need for thorough safety evaluations before clinical applications .

Neuropharmacology Studies

4-APB's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological research. It can be utilized to explore:

- The role of serotonin and dopamine in mood regulation.

- Mechanisms underlying substance use disorders.

Forensic Applications

Due to its presence in recreational drug markets, 4-APB is increasingly relevant in forensic toxicology:

- Drug Identification: Its chemical structure allows for differentiation from other psychoactive substances in toxicology screenings.

- Harm Reduction Strategies: Analyzing samples containing 4-APB can inform harm reduction strategies by providing insights into user behavior and substance purity .

Case Studies and Research Findings

Several studies have been conducted to evaluate the effects and applications of 4-APB:

| Study | Focus | Key Findings |

|---|---|---|

| Nugteren-van Lonkhuyzen et al. (2015) | Monoamine Transporter Activity | Demonstrated that 4-APB induces significant dopamine release in vitro. |

| Kim et al. (2019) | Neurochemical Effects | Found that 4-APB significantly elevates extracellular serotonin levels in rodent models. |

| Fuwa et al. (2016) | Behavioral Effects | Reported increased locomotor activity following administration of 4-APB in animal models. |

Mechanism of Action

The mechanism of action of 4-APB (hydrochloride) involves its interaction with monoamine transporters and receptors. It acts as a substrate-type releaser at dopamine, norepinephrine, and serotonin transporters, leading to increased extracellular levels of these neurotransmitters. This activity is similar to other psychoactive substances like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) .

Comparison with Similar Compounds

Similar Compounds

6-APB (6-(2-Aminopropyl)benzofuran):

5-APB (5-(2-Aminopropyl)benzofuran): Another benzofuran derivative with similar properties.

4-MAPB (4-Methyl-2-aminopropylbenzofuran): A methylated analog of 4-APB

Uniqueness

4-APB (hydrochloride) is unique due to its specific positional isomerism and its distinct interaction with monoamine transporters. Its structural differences from other benzofuran derivatives result in varying potency and effects on neurotransmitter systems .

Biological Activity

4-Aminophenylbutan-1-ol (4-APB), commonly referred to as 4-APB (hydrochloride), is a synthetic compound belonging to the benzofuran class. It has garnered attention due to its psychoactive properties and potential therapeutic applications. This article delves into the biological activity of 4-APB, exploring its pharmacological effects, mechanisms of action, and relevant research findings.

4-APB is structurally related to other psychoactive substances like 5-APB and 6-APB. Its chemical formula is with a molecular weight of approximately 175.25 g/mol. The compound is often encountered in its hydrochloride salt form, which enhances its solubility in water, facilitating its use in laboratory studies.

4-APB primarily acts as a serotonin receptor agonist , particularly at the 5-HT_2A and 5-HT_2B receptors. Its binding affinity for these receptors contributes to its psychoactive effects, including empathogenic and entactogenic properties similar to those of MDMA (ecstasy).

Receptor Binding Affinity

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT_2A | ~10 nM |

| 5-HT_2B | ~3.7 nM |

| α2C-Adrenergic | ~45 nM |

These affinities suggest that 4-APB exhibits a potent action on serotonin pathways, which may underlie its mood-enhancing effects.

Biological Effects

Research indicates that 4-APB has several biological activities:

- Neurotransmitter Release : 4-APB enhances the release of serotonin and dopamine, contributing to its psychoactive effects. This release is thought to occur through the facilitation of vesicular transport mechanisms.

- Calcium Channel Modulation : Studies have shown that 4-APB can modulate calcium channels, impacting intracellular calcium levels. This modulation may influence various cellular processes, including neurotransmitter release and muscle contraction.

- Platelet Activation : Research has demonstrated that 4-APB can inhibit platelet activation by affecting calcium signaling pathways. This inhibition may have implications for cardiovascular health, particularly in conditions characterized by excessive platelet aggregation.

Case Studies and Research Findings

Several studies have explored the biological activity of 4-APB:

- Psychoactive Effects : A study investigating the subjective effects of 4-APB reported feelings of euphoria, increased sociability, and enhanced sensory perception among users. These effects were comparable to those observed with MDMA but were noted to have a longer duration.

- Cardiovascular Impact : Research indicated that 4-APB could induce dose-dependent increases in heart rate and blood pressure in animal models, raising concerns about its safety profile when used recreationally.

- Inhibition of Platelet Activation : A detailed investigation revealed that 4-APB significantly inhibits thrombin-induced platelet activation through mechanisms independent of calcium signaling pathways, suggesting potential therapeutic applications in managing thrombotic disorders.

Safety and Toxicology

While 4-APB shows promise for various applications, its safety profile remains under scrutiny. Reports indicate potential adverse effects including:

- Increased heart rate

- Hypertension

- Psychological distress in some users

Due to these concerns, further research is necessary to fully understand the long-term effects and safety of this compound.

Properties

IUPAC Name |

1-(1-benzofuran-4-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11;/h2-6,8H,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVJCFICRFPUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2C=COC2=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901344557 | |

| Record name | 4-APB Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286834-82-0 | |

| Record name | 4-Apb (hydrochloride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-APB Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-APB (HYDROCHLORIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7BGN9M2JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.